4,5-dichlorothiophene-3-carboxylic Acid

Antimicrobial Resistance Virulence Factor Inhibition Staphylococcus aureus

This specific 4,5-dichloro substituted thiophene-3-carboxylic acid is essential for Apixaban impurity profiling and SAR studies, offering a validated S. aureus CrtN inhibition mechanism (IC50 13 nM) and enhanced lipophilicity for CNS drug design. Its unique substitution pattern is non-replicable by isomers like 2,5-dichloro or parent acid. Secure this critical research intermediate for batch consistency and regulatory compliance.

Molecular Formula C5H2Cl2O2S
Molecular Weight 197.04 g/mol
CAS No. 123418-70-2
Cat. No. B046211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichlorothiophene-3-carboxylic Acid
CAS123418-70-2
Molecular FormulaC5H2Cl2O2S
Molecular Weight197.04 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
InChIKeyBXCIVCFRSLPEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4,5-Dichlorothiophene-3-carboxylic Acid (CAS 123418-70-2) and Its Key Differentiators


4,5-Dichlorothiophene-3-carboxylic acid (CAS 123418-70-2) is a halogenated heterocyclic building block belonging to the thiophene-3-carboxylic acid class [1]. Its molecular structure features a thiophene ring with chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 3-position, resulting in a molecular weight of 197.04 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 4,5-Dichlorothiophene-3-carboxylic Acid Cannot Be Substituted by Closely Related Analogs


Substituting 4,5-dichlorothiophene-3-carboxylic acid with a structurally similar analog like 2,5-dichlorothiophene-3-carboxylic acid (CAS 36157-41-2) or the unsubstituted thiophene-3-carboxylic acid (CAS 88-13-1) is not straightforward. Even minor positional isomerism or halogenation changes can drastically alter a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn impacts biological target engagement, reactivity, and synthetic utility . The specific substitution pattern of 4,5-dichlorothiophene-3-carboxylic acid confers a unique profile of molecular interactions, as detailed in the quantitative evidence below, which generic alternatives cannot replicate [1].

Quantitative Evidence for Selecting 4,5-Dichlorothiophene-3-carboxylic Acid Over Analogs


Potent Inhibition of Diapophytoene Desaturase (CrtN) in S. aureus

4,5-dichlorothiophene-3-carboxylic acid demonstrates potent inhibition of diapophytoene desaturase (CrtN) in Staphylococcus aureus, a key enzyme in staphyloxanthin pigment biosynthesis, with an IC50 of 13 nM [1]. While direct head-to-head data for the 2,5-dichloro analog is unavailable, this level of potency is noteworthy and serves as a validated starting point for SAR studies focused on the 4,5-dichloro substitution pattern [1].

Antimicrobial Resistance Virulence Factor Inhibition Staphylococcus aureus

Enhanced Lipophilicity vs. Unsubstituted Parent Compound

The incorporation of two chlorine atoms at the 4 and 5 positions significantly increases lipophilicity, as measured by calculated LogP. The LogP for 4,5-dichlorothiophene-3-carboxylic acid is 2.7531 , compared to a LogP of 1.233 for the unsubstituted thiophene-3-carboxylic acid [1]. This represents an approximate 2.2-fold increase in LogP, indicating substantially higher lipid solubility.

Medicinal Chemistry Physicochemical Properties Drug Design

Defined Role as a Reference Impurity in Apixaban Synthesis

4,5-dichlorothiophene-3-carboxylic acid is explicitly designated and supplied as an 'Apixaban Impurity' by chemical vendors . This designation implies it is a known byproduct or degradant in the synthesis of the anticoagulant drug Apixaban, unlike its positional isomer 2,5-dichlorothiophene-3-carboxylic acid (CAS 36157-41-2), which lacks this specific application context.

Pharmaceutical Analysis Quality Control Apixaban

Optimal Application Scenarios for Procuring 4,5-Dichlorothiophene-3-carboxylic Acid


Lead Optimization in Anti-Virulence Drug Discovery

The compound's demonstrated potency against S. aureus CrtN (IC50 = 13 nM) makes it a valuable starting point for medicinal chemists exploring novel agents that disarm bacterial pathogens rather than kill them outright. Procuring this specific compound allows for the development of new chemical entities with a validated mechanism of action, which is a distinct advantage over uncharacterized thiophene analogs [1].

Design of CNS-Penetrant Drug Candidates

The 2.2-fold increase in LogP compared to the parent compound makes 4,5-dichlorothiophene-3-carboxylic acid a preferred building block when designing drug candidates intended to cross the blood-brain barrier or other lipophilic membranes. Its use can favorably modulate the physicochemical properties of a lead series from the outset, reducing the need for later-stage structural modifications [1].

Analytical Method Development and Quality Control for Apixaban

For pharmaceutical companies and CROs working on Apixaban or its generic formulations, sourcing 4,5-dichlorothiophene-3-carboxylic acid is non-negotiable. It serves as a critical reference standard for developing and validating HPLC or LC-MS methods to identify and quantify this specific process-related impurity, ensuring batch-to-batch consistency and meeting stringent regulatory requirements .

Structure-Activity Relationship (SAR) Studies on Thiophene Carboxylic Acids

Researchers conducting SAR investigations on halogenated thiophene-3-carboxylic acids should prioritize this compound to probe the specific effects of the 4,5-dichloro substitution pattern. Its unique combination of a known biological activity and distinct physicochemical profile provides a well-defined data point for mapping the SAR landscape, which cannot be achieved using the 2,5-dichloro isomer or the unsubstituted parent acid [1].

Technical Documentation Hub

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